molecular formula C32H30F9N4NaO5 B12789201 Obicetrapib sodium CAS No. 866399-88-4

Obicetrapib sodium

货号: B12789201
CAS 编号: 866399-88-4
分子量: 744.6 g/mol
InChI 键: WXEDTKUVWZVNTI-IINJVQNMSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Obicetrapib sodium is a third-generation cholesteryl ester transfer protein (CETP) inhibitor. It has garnered attention due to its potential in treating dyslipidemia and atherosclerotic cardiovascular disease (ASCVD). This compound works by inhibiting the CETP, which plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins .

准备方法

The synthesis of obicetrapib sodium involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods are optimized to scale up the synthesis while maintaining the quality and consistency of the compound.

化学反应分析

Obicetrapib sodium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Obicetrapib sodium has a wide range of scientific research applications:

作用机制

Obicetrapib sodium exerts its effects by inhibiting the activity of CETP. CETP normally facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). By inhibiting CETP, this compound increases HDL levels and decreases LDL levels, thereby reducing the risk of atherosclerosis and cardiovascular events .

相似化合物的比较

Obicetrapib sodium is compared with other CETP inhibitors such as:

This compound stands out due to its potent CETP inhibition and favorable safety profile observed in preliminary studies .

属性

CAS 编号

866399-88-4

分子式

C32H30F9N4NaO5

分子量

744.6 g/mol

IUPAC 名称

sodium;4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoate

InChI

InChI=1S/C32H31F9N4O5.Na/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41;/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47);/q;+1/p-1/t22-,26+;/m1./s1

InChI 键

WXEDTKUVWZVNTI-IINJVQNMSA-M

手性 SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)[O-].[Na+]

规范 SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)[O-].[Na+]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。